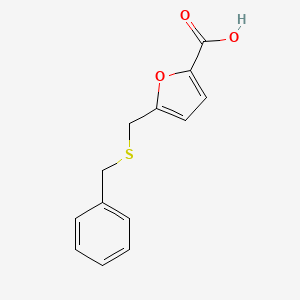

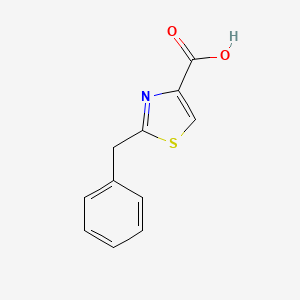

5-Benzylsulfanylmethyl-furan-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Benzylsulfanylmethyl-furan-2-carboxylic acid (BSMFCA) is an important organic compound in the field of medicinal chemistry and pharmaceutical research. It is a member of the furan family of compounds, which are known for their unique properties and potential applications in the field of drug discovery and development. BSMFCA has been the focus of numerous scientific studies in recent years, due to its potential use in the synthesis of various therapeutic agents.

Wissenschaftliche Forschungsanwendungen

Enzyme-Catalyzed Synthesis in Biobased Products

Furan carboxylic acids, such as 5-Benzylsulfanylmethyl-furan-2-carboxylic acid, have significant applications in biobased product synthesis. Enzyme-catalyzed methods have been developed for the controlled synthesis of furan carboxylic acids from biomass derivatives like 5-hydroxymethylfurfural (HMF), which has implications in the pharmaceutical and polymer industries (Jia, Zong, Zheng, & Li, 2019).

Biocatalytic Production in Industrial Applications

The biocatalytic production of furan carboxylic acids demonstrates high productivities, particularly in applications involving engineered Escherichia coli cells. This process, which involves cofactor-engineered cells, shows efficiency in aerobic oxidation of aromatic aldehydes and exhibits high substrate tolerance towards toxic furans, making it useful in various industrial applications (Zhang, Wang, Li, Guo, Zong, & Li, 2020).

Chemical Synthesis and Polymer Production

Chemical synthesis techniques involving Pd(II)-mediated cascade carboxylative annulation have been explored for constructing compounds like benzo[b]furan-3-carboxylic acid. These methods are crucial in the development of novel synthesis pathways for furan derivatives, which have broader implications in chemical industries and polymer production (Liao, Smith, Fathi, & Yang, 2005).

Biomass-Derived Acid Chloride Production

Another application involves the production of acid chloride derivatives from biomass-derived aldehydes. This method is useful for generating intermediates for biofuel production and polymer synthesis, highlighting the versatility of furan carboxylic acids in green chemistry applications (Dutta, Wu, & Mascal, 2015).

Catalysis and Organic Synthesis

Furan carboxylic acids are also significant in catalysis and organic synthesis. For instance, the synthesis of new triazole derivatives using furan-2-carboxylic acid demonstrates the utility of these compounds in producing a wide range of chemical structures with potential applications in medicinal chemistry and materials science (Cansiz, Koparır, & Demirdağ, 2004).

Antimicrobial and Antioxidant Properties

Studies have shown that certain furan derivatives exhibit potent antimicrobial and antioxidant activities. This suggests potential applications in developing new antimicrobial agents and exploring the antioxidant properties of these compounds (Ma, Ma, Li, & Wang, 2016).

Eigenschaften

IUPAC Name |

5-(benzylsulfanylmethyl)furan-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3S/c14-13(15)12-7-6-11(16-12)9-17-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRBLYLGNCNZCEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC2=CC=C(O2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353417 |

Source

|

| Record name | 5-Benzylsulfanylmethyl-furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91903-26-3 |

Source

|

| Record name | 5-Benzylsulfanylmethyl-furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1270436.png)